molecular formula C12H12ClN3 B2856962 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole CAS No. 2309190-59-6

1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole

Cat. No.: B2856962
CAS No.: 2309190-59-6
M. Wt: 233.7
InChI Key: XBQRNQGZUNIRFY-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole is a synthetic chemical building block based on the 1,2,3-triazole heterocycle, a privileged scaffold in medicinal and materials chemistry. This compound features a 4-chlorobenzyl group attached to a nitrogen atom and a cyclopropyl moiety attached to the carbon of the triazole ring, creating a multifunctional structure for research and development . The 1,2,3-triazole core is known for its high chemical stability, being inert to hydrolytic, oxidative, and reductive conditions, which makes it a robust bioisostere for amide bonds and other functional groups in drug design . Its strong dipole moment and ability to participate in hydrogen bonding can significantly improve the solubility and binding affinity of lead compounds to biological targets . This scaffold has demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties, making it a valuable template in pharmaceutical research . Beyond pharmacology, 1,2,3-triazoles find applications in agrochemicals, polymer science, and the development of high-energy density materials . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-cyclopropyltriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3/c13-11-5-1-9(2-6-11)7-16-8-12(14-15-16)10-3-4-10/h1-2,5-6,8,10H,3-4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBQRNQGZUNIRFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Mechanism

The CuAAC reaction proceeds via a stepwise mechanism involving copper(I)-acetylide formation, azide coordination, and metallacycle intermediacy. For 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole, the regioselective 1,4-adduct forms due to π-coordination of copper(I) to the terminal alkyne, followed by azide attack at the β-carbon. Key steps include:

  • Copper(I)-acetylide formation : Cyclopropylacetylene reacts with Cu(I) (e.g., CuSO₄/NaAsc) to form a σ-bonded intermediate.
  • Azide coordination : 4-Chlorobenzyl azide coordinates to Cu(I), aligning for nucleophilic attack at the acetylide’s β-position.
  • Metallacycle contraction : A six-membered copper-containing intermediate undergoes ring contraction to yield the 1,4-regioisomer.

Standard Synthetic Protocol

Reagents :

  • 4-Chlorobenzyl azide (1.0 equiv)
  • Cyclopropylacetylene (1.2 equiv)
  • CuSO₄·5H₂O (5 mol%)
  • Sodium ascorbate (10 mol%)
  • tert-Butanol/H₂O (1:1 v/v)

Procedure :

  • Dissolve CuSO₄·5H₂O and sodium ascorbate in a 1:1 tert-BuOH/H₂O mixture.
  • Add 4-chlorobenzyl azide and cyclopropylacetylene under nitrogen.
  • Stir at 25°C for 12–24 h.
  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via silica gel chromatography (hexanes/EtOAc 4:1).

Yield : 72–85%.

Electrochemical Synthesis (e-CLICK)

Electrochemically generated Cu(I) species offer a reductant-free alternative. A reported e-CLICK protocol employs:

  • Anode : Graphite
  • Cathode : Copper foil
  • Electrolyte : 0.1 M Cu(NO₃)₂ and 2,2′-bipyridine in MeCN/H₂O
  • Potential : −0.25 V vs. Ag/AgCl

Advantages :

  • Eliminates sodium ascorbate, reducing side reactions.
  • Achieves 78% yield with >95% 1,4-selectivity.

Organocatalytic Cycloaddition

While less common for non-carboxylate triazoles, TMG (tetramethylguanidine)-catalyzed cycloadditions of β-ketoesters demonstrate potential adaptability. For this compound, this method would require:

  • Enolate formation : Deprotonation of cyclopropylacetylene derivatives with TMG.
  • Cycloaddition : Reaction with 4-chlorobenzyl azide in DMSO at 100°C.

Limitations :

  • Lower regioselectivity (∼70% 1,4-isomer).
  • Requires high temperatures (100°C).

Comparative Analysis of Methods

Method Catalyst System Solvent Temp. Yield 1,4-Selectivity
CuAAC CuSO₄/NaAsc t-BuOH/H₂O 25°C 72–85% >95%
e-CLICK Cu(NO₃)₂/bipyridine MeCN/H₂O 25°C 78% >95%
Organocatalytic TMG DMSO 100°C 64–81% ∼70%

Synthesis of Key Intermediates

4-Chlorobenzyl Azide

Preparation :

  • React 4-chlorobenzyl chloride (1.0 equiv) with NaN₃ (1.5 equiv) in DMF at 60°C for 6 h.
  • Extract with EtOAc, wash with brine, and concentrate in vacuo.

Yield : 89%.

Cyclopropylacetylene

Preparation :

  • Treat cyclopropyl bromide with lithium acetylide-ethylenediamine complex in THF at −78°C.
  • Quench with NH₄Cl and purify by distillation.

Yield : 68%.

Challenges and Optimization

  • Cyclopropyl Stability : Cyclopropylacetylene is prone to ring-opening under acidic conditions. Neutral pH (e.g., t-BuOH/H₂O) is critical.
  • Azide Safety : 4-Chlorobenzyl azide is shock-sensitive. In situ generation or low-temperature handling is advised.
  • Catalyst Loading : Excess Cu(I) (>10 mol%) promotes side reactions (e.g., Glaser coupling).

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS) at the Triazole Ring

The 1,2,3-triazole ring exhibits aromatic character, enabling electrophilic substitution at positions with sufficient electron density. The 4-cyclopropyl group acts as an electron-donating substituent, directing electrophiles to specific positions.

Key Reactions:

Reaction TypeConditionsProductReference
NitrationHNO₃/H₂SO₄, 0–5°C4-Cyclopropyl-5-nitro derivative
HalogenationCl₂/FeCl₃ or Br₂/FeBr₃5-Halo-1,4-disubstituted triazole

Mechanistic Insight:

  • The cyclopropyl group enhances electron density at C-5, favoring electrophilic attack .

  • Chlorobenzyl substituents do not sterically hinder substitution due to their para orientation.

Functionalization of the 4-Chlorobenzyl Group

The chlorobenzyl moiety undergoes nucleophilic aromatic substitution (NAS) and cross-coupling reactions.

Reaction Table:

ReactionReagents/ConditionsOutcomeYieldReference
Suzuki CouplingPd(PPh₃)₄, ArB(OH)₂, K₂CO₃Biaryl derivatives70–85%
Ullmann CouplingCuI, Diamine ligand, K₃PO₄Aryl ethers/amines60–78%

Example:
Under Suzuki conditions, the 4-chlorobenzyl group reacts with arylboronic acids to form biaryl derivatives, retaining the triazole core .

Cyclopropane Ring-Opening Reactions

The cyclopropyl group undergoes strain-driven ring-opening under acidic or radical conditions.

Documented Transformations:

ConditionsReagentsMajor ProductSelectivityReference
HBr/AcOH48h, 80°CAllylic bromide>90%
UV Light + CCl₄Radical initiatorDichlorinated alkane75–80%

Mechanism:

  • Acid-mediated protonation at the cyclopropane ring induces cleavage to form a carbocation intermediate, stabilized by the triazole’s electron-withdrawing effect .

Triazole Ring Functionalization

The NH group at position 2 participates in alkylation and acylation reactions.

Synthetic Pathways:

ReactionConditionsProductApplicationReference
AlkylationR-X, K₂CO₃, DMF2-Alkyl-1,4-disubstituted triazoleDrug derivatization
AcylationAc₂O, Pyridine2-Acetyl derivativeBioactivity modulation

Note: Alkylation typically occurs at the NH position, while acylation is pH-dependent .

Oxidation and Reduction Reactions

The triazole ring and substituents exhibit redox activity.

Key Transformations:

ProcessReagentsOutcomeReference
Triazole OxidationKMnO₄, H₂O, 100°CRing-opening to form diketone
Chlorobenzyl ReductionH₂, Pd/C, EtOHDechlorinated benzyltriazole

Example:
Catalytic hydrogenation removes the chlorine from the benzyl group without affecting the triazole ring.

Coordination Chemistry

The triazole nitrogen atoms act as ligands for metal complexes.

Reported Complexes:

Metal IonLigand SiteApplicationReference
Cu(I)N2 and N3 of triazoleCatalytic click chemistry
Ag(I)N1 and N2Antibacterial agents

Structural Insight:
X-ray studies show that the triazole ring binds metals via N2 and N3, forming stable five-membered chelates .

Thermal and Photochemical Stability

The compound decomposes at elevated temperatures or under UV light:

ConditionObservationDegradation PathwayReference
200°C, N₂ atmosphereCyclopropane ring cleavageForms vinyltriazole
UV (254 nm), 12hTriazole ring scissionReleases nitrogen gas

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a pharmacophore in the development of new drugs. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties.

    Materials Science: The compound can be used as a building block in the synthesis of advanced materials, such as polymers and coordination complexes, which have applications in electronics and catalysis.

    Biological Research: The compound can be used as a probe to study biological processes, such as enzyme inhibition and protein-ligand interactions.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes or receptors. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism. The compound may also interact with nucleic acids or proteins, disrupting their normal function and leading to therapeutic effects.

Comparison with Similar Compounds

Table 1: Comparison of 1-(4-Chlorobenzyl)-1H-1,2,3-triazole Derivatives

Compound R Group at Position 4 Catalyst Yield (%) Melting Point (°C) Key Spectral Data (¹³C NMR, δ ppm) References
1-(4-Chlorobenzyl)-4-phenyl Phenyl CuIL1PPh3 82 135–136 Not reported
1-(4-Chlorobenzyl)-4-(thiophen-3-yl) Thiophen-3-yl Ag-Zn nanoheterostructure 83 179–181 144.8 (triazole C), 53.7 (CH₂)
1-(4-Chlorobenzyl)-4-(thiophen-2-ylvinyl) Thiophen-2-ylvinyl Not specified 90 Oil (no m.p.) Not reported
1-Adamantyl-4-cyclopropyl Cyclopropyl CuSO₄/Na ascorbate 82 Not reported Paramagnetic broadening observed

Notes:

  • Synthetic Efficiency : Ag-Zn catalysts achieve comparable or higher yields (83–87%) than traditional Cu systems (82%), suggesting improved regioselectivity or reduced side reactions .
  • Paramagnetic Effects : Copper traces in CuAAC-synthesized triazoles (e.g., 1-adamantyl-4-cyclopropyl) cause line broadening in ¹³C NMR spectra, particularly for cyclopropyl and triazole carbons near Cu adducts . This issue likely extends to 1-(4-chlorobenzyl)-4-cyclopropyl derivatives, necessitating rigorous purification.
  • Structural Parameters : Triazole cores in similar compounds exhibit consistent bond lengths (N–N: 1.33–1.34 Å, N–C: 1.33–1.35 Å), confirming robust aromaticity. Cyclopropyl substitution may increase torsional strain, as seen in 1-adamantyl-4-cyclopropyl derivatives (N1–C5–C4 angle: 99.7°) .

Physicochemical Properties

  • Lipophilicity: The 4-chlorobenzyl group enhances lipophilicity compared to non-aromatic substituents (e.g., cyclopropyl), improving membrane permeability in biological applications .
  • Thermal Stability: Triazoles with aromatic R groups (e.g., phenyl, thiophene) exhibit higher melting points (>135°C) than non-crystalline derivatives (e.g., thiophen-2-ylvinyl, oil) .
  • Solubility : Polar substituents (e.g., trifluoromethyl in fluorinated analogs) increase aqueous solubility, whereas cyclopropyl groups may reduce it due to hydrophobicity .

Research Findings and Implications

Synthesis Optimization :

  • Ag-Zn catalysts enable solvent-free or aqueous conditions, reducing environmental impact compared to Cu-based systems .
  • Prolonged reaction times (e.g., 96 hours at 85°C for 1-adamantyl-4-cyclopropyl) are required for sterically hindered substrates like cyclopropylacetylene .

Structural Analysis: X-ray diffraction of 1-adamantyl-4-cyclopropyl triazole reveals two independent molecules per unit cell (monoclinic P2₁), with torsional angles influenced by substituent bulkiness . Ionic derivatives (e.g., triflate salts) stabilize strained geometries via charge delocalization, as seen in 1-adamantyl-4-cyclopropyl-3-methyltriazolium triflate .

Challenges in Characterization: Residual copper in CuAAC products broadens NMR signals, complicating structural elucidation. High-resolution crystallography (e.g., SHELXL refinement) is critical for resolving torsional anomalies in cyclopropyl-containing triazoles .

Biological Activity

1-(4-Chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole is a member of the triazole family, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by its unique structural features, which include a 4-chlorobenzyl group and a cyclopropyl group. These modifications may influence its biological activity, making it a subject of interest in medicinal chemistry.

Synthesis

The synthesis of this compound can be achieved through the Huisgen 1,3-dipolar cycloaddition reaction, commonly referred to as "click chemistry." This method involves the reaction of an azide with an alkyne under mild conditions, often catalyzed by copper(I) salts. The general synthetic route includes:

  • Preparation of Azide : Reacting 4-chlorobenzyl chloride with sodium azide in dimethylformamide (DMF).
  • Cycloaddition Reaction : The azide is then reacted with a cyclopropyl alkyne in the presence of a copper(I) catalyst to form the triazole ring.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Triazoles are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. Additionally, this compound may interact with nucleic acids or proteins, potentially disrupting their normal functions and leading to therapeutic effects.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. The compound's structural characteristics suggest potential efficacy against various pathogens. For instance:

  • Antifungal Activity : Similar triazoles have shown significant antifungal activity against species such as Candida albicans and Aspergillus fumigatus.
  • Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound may exhibit comparable properties .

Antiparasitic Activity

Recent studies have highlighted the potential of triazole derivatives in antiparasitic applications. For example, compounds derived from triazoles have been tested against Plasmodium falciparum, the causative agent of malaria. One study reported that certain triazole derivatives exhibited IC50 values in the submicromolar range against resistant strains of P. falciparum and demonstrated low cytotoxicity against mammalian cell lines .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other related compounds:

CompoundStructureBiological ActivityNotes
1-(4-Chlorobenzyl)-4-phenyl-1H-1,2,3-triazoleStructureAntifungal and antibacterialLacks cyclopropyl group
4-Cyclopropyl-1H-1,2,3-triazoleN/AModerate antimicrobialLacks 4-chlorobenzyl group
1-(4-Methylbenzyl)-4-cyclopropyl-1H-1,2,3-triazoleN/AVariable activityMethyl substitution alters properties

Case Studies

A case study involving similar triazole compounds demonstrated their potential in treating infections caused by drug-resistant strains. The study showed that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that modifications such as those present in this compound could enhance efficacy against resistant pathogens .

Q & A

Q. What are the common synthetic routes for 1-(4-chlorobenzyl)-4-cyclopropyl-1H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:
  • Azide preparation : Reacting 4-chlorobenzyl chloride with sodium azide (NaN₃) to form the benzyl azide intermediate.
  • Alkyne coupling : Cyclopropane-bearing alkynes are reacted with the azide in the presence of Cu(I) catalysts (e.g., CuI or [Cu(CH₃CN)₄]PF₆) .
  • Optimization :
  • Catalyst loading : 5-10 mol% Cu(I) improves yield (65–85%) by reducing side reactions.
  • Solvent selection : Ethanol or THF enhances regioselectivity for the 1,4-disubstituted triazole isomer.
  • Reaction time : Reflux for 4–6 hours balances yield and purity .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or crystallization (water-ethanol) isolates the product .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • 1H/13C NMR : Confirms regiochemistry (e.g., 1,4-substitution) and cyclopropane integration. Peaks at δ 7.2–7.4 ppm (aromatic protons) and δ 0.6–1.2 ppm (cyclopropyl CH₂) are diagnostic .
  • IR spectroscopy : Detects triazole C=N stretches (1600–1650 cm⁻¹) and C-Cl bonds (750–800 cm⁻¹) .
  • Mass spectrometry (LC-MSD or QTOF) : Validates molecular weight (e.g., [M+H]+ at m/z 274.1) .
  • X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in related triazole derivatives .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence the biological activity of 1,2,3-triazole derivatives, and what methodologies are used to assess these effects?

  • Methodological Answer :
  • Substituent analysis :
  • Electron-withdrawing groups (e.g., 4-Cl on benzyl) enhance metabolic stability but may reduce solubility.
  • Cyclopropyl groups improve membrane permeability due to lipophilicity .
  • Biological assays :
  • Antimicrobial activity : Test against Gram-positive/negative bacteria (MIC values via broth microdilution).
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Case study : Derivatives with 4-chlorobenzyl groups show 2–3× higher antifungal activity (vs. Candida albicans) than methyl-substituted analogs, attributed to enhanced hydrophobic interactions .

Q. How can computational models (e.g., molecular docking) be integrated with experimental data to predict the pharmacokinetic properties of this compound?

  • Methodological Answer :
  • Molecular docking (AutoDock Vina) : Simulate binding to targets (e.g., CYP450 enzymes) to predict metabolism. A docking score ≤ -7.0 kcal/mol suggests strong inhibition .
  • ADMET prediction (SwissADME) :
  • Lipophilicity (LogP) : Ideal range 2–3 for blood-brain barrier penetration.
  • Hepatotoxicity : Assess via structural alerts (e.g., triazole rings rarely trigger hepatotoxicity) .
  • Validation : Compare in vitro metabolic stability (e.g., microsomal half-life) with computed CYP affinity .

Q. What experimental strategies resolve contradictions in reported biological activity data for triazole derivatives?

  • Methodological Answer :
  • Dose-response standardization : Use fixed protocols (e.g., 24-hour incubation for cytotoxicity assays) to minimize variability .
  • Control benchmarking : Compare against reference compounds (e.g., fluconazole for antifungal studies) .
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. For example, 4-chlorobenzyl derivatives consistently show IC₅₀ < 10 μM in antiproliferative assays, while 3-substituted analogs are less potent .

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